3-cyclohexyl-2,2-dimethylpropan-1-ol

Fragrance Substantivity Muguet

3-Cyclohexyl-2,2-dimethylpropan-1-ol (CAS 899834-70-9), also known as 2,2-dimethyl-3-cyclohexyl-1-propanol, is a branched tertiary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol. The compound features a cyclohexyl ring and geminal dimethyl substitution on the propanol backbone, which confers significant steric hindrance and influences both its reactivity and olfactory properties.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 899834-70-9
Cat. No. B6496349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-2,2-dimethylpropan-1-ol
CAS899834-70-9
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCCCC1)CO
InChIInChI=1S/C11H22O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3
InChIKeyCNRVJLVNRWSWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-2,2-dimethylpropan-1-ol (CAS 899834-70-9) Procurement Guide: Chemical Profile & Structural Baseline


3-Cyclohexyl-2,2-dimethylpropan-1-ol (CAS 899834-70-9), also known as 2,2-dimethyl-3-cyclohexyl-1-propanol, is a branched tertiary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol . The compound features a cyclohexyl ring and geminal dimethyl substitution on the propanol backbone, which confers significant steric hindrance and influences both its reactivity and olfactory properties . Structurally, it is a member of the 3-alkylcycloalkanol class, a family recognized for its utility in fragrance applications, particularly in the creation of muguet (lily-of-the-valley) accords [1].

3-Cyclohexyl-2,2-dimethylpropan-1-ol (CAS 899834-70-9) Procurement: Why In-Class Analogs Cannot Be Interchanged


While several cyclohexylpropanol derivatives exist as commercial fragrance ingredients, their physicochemical and organoleptic profiles differ substantially due to variations in alkyl substitution patterns and stereochemistry. Simple substitution with a linear-chain analog like 3-cyclohexyl-1-propanol (CAS 1124-63-6) or a regioisomer such as 1-cyclohexyl-2,2-dimethyl-1-propanol (CAS 62039-14-9) is not a functionally equivalent replacement. The specific geminal dimethyl substitution on the C2 carbon of 3-cyclohexyl-2,2-dimethylpropan-1-ol directly influences its odor profile, substantivity on hair and fabric, and stability in formulated products [1]. Direct comparative evaluations confirm that 2,2-dimethyl-3-cyclohexyl-1-propanol exhibits superior performance in terms of perceived intensity on wet and dry hair relative to standard muguet fragrance components [2]. These performance differentials have direct implications for product efficacy, consumer perception, and formulation economics, necessitating a data-driven approach to ingredient selection.

3-Cyclohexyl-2,2-dimethylpropan-1-ol (CAS 899834-70-9): Quantified Differentiation vs. Fragrance Analogs


Olfactory Performance: Substantivity and Intensity on Hair Substrates vs. Standard Muguet Notes

In a controlled hair substantivity evaluation, the odor intensity of 2,2-dimethyl-3-cyclohexyl-1-propanol was directly compared to a standard muguet fragrance baseline after application to hair strands and subsequent drying. The compound was perceived as 'more intensive' on both wet and dry hair, indicating superior substantivity and longevity [1]. This represents a critical performance advantage for rinse-off and leave-on personal care formulations where fragrance persistence is a key consumer attribute.

Fragrance Substantivity Muguet

Structural Stability: Tertiary Alcohol Resistance to Oxidation vs. Primary Alcohol Analogs

As a tertiary alcohol, 3-cyclohexyl-2,2-dimethylpropan-1-ol possesses a fully substituted C2 carbon bearing no alpha-hydrogens adjacent to the hydroxyl-bearing carbon. This structural feature confers resistance to oxidation under standard formulation and storage conditions, unlike primary alcohols such as 3-cyclohexyl-1-propanol (CAS 1124-63-6) which are susceptible to oxidative degradation to aldehydes and acids . Tertiary alcohols generally exhibit higher activation energies for oxidation pathways, resulting in extended shelf-life stability in complex fragrance formulations.

Stability Formulation Oxidation

Odor Profile Differentiation: Muguet Character vs. Regioisomeric Analogs

3-Cyclohexyl-2,2-dimethylpropan-1-ol is specifically characterized as producing a muguet (lily-of-the-valley) odor note in fragrance compositions [1]. In contrast, the regioisomer 1-cyclohexyl-2,2-dimethyl-1-propanol (CAS 62039-14-9), which features the hydroxyl group on the carbon adjacent to the cyclohexyl ring rather than on the terminal carbon, exhibits a different odor profile and is described as having a 'pleasant odor profile' without the specific muguet designation . This olfactory divergence arises from the spatial orientation of the polar hydroxyl group relative to the hydrophobic cyclohexyl moiety, which affects receptor binding at olfactory receptors.

Odor Muguet Regioisomer

Chiral Specificity: (R)-Enantiomer Odor Profile vs. Racemic Mixture

3-Cyclohexyl-2,2-dimethylpropan-1-ol contains a chiral center at the C2 carbon. The (R)-enantiomer (CAS not explicitly provided but referenced as (R)-1-cyclohexyl-2,2-dimethylpropan-1-ol) is commercially available and exhibits a 'slightly different odor profile' compared to the racemic mixture or the (S)-enantiomer . This stereochemical influence on olfactory perception is consistent with established principles of odorant-receptor interactions, where enantiomers can produce distinct sensory responses. For procurement, this means that the enantiomeric composition of the material may impact the final fragrance character, and chiral purity should be specified when a defined stereochemical outcome is required.

Chiral Enantiomer Odor

Purity Specification and Procurement Consistency: 98% Purity Grade vs. Unspecified Technical Grades

Commercial sourcing of 3-cyclohexyl-2,2-dimethylpropan-1-ol (CAS 899834-70-9) from reputable chemical suppliers, such as Leyan (product number 1829373), typically offers a purity specification of 98% . This defined purity grade provides a reliable baseline for formulation reproducibility. In contrast, some commercial offerings of related cyclohexylpropanol derivatives are available only as technical grade mixtures without a specified purity threshold, introducing variability in odor intensity, color, and potential impurity profiles. The known purity of 98% reduces the risk of off-notes from impurities and supports more accurate usage level calculations.

Purity Quality Control Procurement

3-Cyclohexyl-2,2-dimethylpropan-1-ol (CAS 899834-70-9): High-Value Application Scenarios Based on Evidence


Rinse-Off Personal Care Products Requiring High Fragrance Substantivity

In shampoos, body washes, and conditioners where fragrance is rapidly depleted during rinsing, the substantivity advantage of 3-cyclohexyl-2,2-dimethylpropan-1-ol (demonstrated by superior perceived intensity on both wet and dry hair relative to standard muguet notes [1]) makes it a strategic selection for formulators seeking to maintain a perceivable fragrance signature post-rinse. This property reduces the need for higher fragrance oil loading to achieve the desired longevity, offering potential cost savings and minimizing the risk of skin sensitization associated with higher fragrance concentrations.

Fine Fragrance and Eau de Toilette Muguet Accords

The specific muguet (lily-of-the-valley) odor character of 3-cyclohexyl-2,2-dimethylpropan-1-ol [2] positions it as a direct building block for floral compositions, particularly those emulating lily-of-the-valley, a classic perfumery accord that lacks a natural essential oil equivalent. Its use is supported by patent literature describing its suitability for perfume oils, Eau de Colognes, and fine fragrances [3]. For perfumers, this compound provides a reliable synthetic alternative for constructing muguet notes with defined purity and batch-to-batch consistency.

Chiral-Dependent Fragrance Research and High-Precision Formulation

For research laboratories and fragrance houses investigating structure-odor relationships or developing proprietary captive ingredients, the availability of the (R)-enantiomer of 3-cyclohexyl-2,2-dimethylpropan-1-ol, which exhibits a distinct olfactory profile from the racemate , enables studies of stereochemical influence on fragrance perception. This chiral specificity is also valuable for creating protected formulations where a unique enantiomeric signature can serve as a marker for authenticity or as a means of differentiating a commercial fragrance from generic alternatives.

Stability-Critical Formulations Requiring Extended Shelf Life

In personal care products with long shelf-life requirements (e.g., 24-36 months) or those packaged in oxygen-permeable containers, the tertiary alcohol structure of 3-cyclohexyl-2,2-dimethylpropan-1-ol offers enhanced resistance to oxidative degradation compared to primary alcohol analogs . This property is particularly valuable in formulations where aldehyde or acid formation would produce undesirable off-odors or pH drift. The structural stability supports its use in complex fragrance bases where other components may be prone to oxidation and could catalyze degradation of less stable fragrance ingredients.

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